4-(2-Methoxyphenyl)oxazole

Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship

4-(2-Methoxyphenyl)oxazole (CAS 1126636-29-0) is a heterocyclic organic compound with a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol. It features a 2-methoxyphenyl group attached to the 4-position of a 1,3-oxazole ring.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 1126636-29-0
Cat. No. B1511566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methoxyphenyl)oxazole
CAS1126636-29-0
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=COC=N2
InChIInChI=1S/C10H9NO2/c1-12-10-5-3-2-4-8(10)9-6-13-7-11-9/h2-7H,1H3
InChIKeyATWPVFSNULMMQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 4-(2-Methoxyphenyl)oxazole (CAS 1126636-29-0): A Position-Specific Oxazole Scaffold for Medicinal Chemistry


4-(2-Methoxyphenyl)oxazole (CAS 1126636-29-0) is a heterocyclic organic compound with a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol . It features a 2-methoxyphenyl group attached to the 4-position of a 1,3-oxazole ring. This specific regiochemistry distinguishes it from other methoxyphenyl-oxazole isomers (e.g., 2- or 5-substituted) and makes it a building block of interest in medicinal chemistry and organic synthesis [1]. It is commercially available from several vendors, typically at a purity specification of 95% .

Regiospecific 4-substituted oxazole with 2-methoxyphenyl group
Scaffold for medicinal chemistry SAR and lead optimization
Standard purity specification for building block synthesis workflows

Why 4-(2-Methoxyphenyl)oxazole (CAS 1126636-29-0) is Not Directly Interchangeable with its Isomers


Directly substituting 4-(2-Methoxyphenyl)oxazole with its positional isomers, such as 2-(2-methoxyphenyl)oxazole or 5-(2-methoxyphenyl)oxazole, is not a viable scientific or procurement strategy. The substitution position on the oxazole core profoundly alters its physicochemical properties and, consequently, its biological interactions. Computational studies demonstrate that phenyl substituents at the 2-, 4-, and 5-positions exert distinct effects on the electronic structure and basicity constants of the heterocyclic ring [1]. These differences dictate unique SAR and binding profiles, meaning each isomer represents a different chemical space with non-overlapping potential in lead optimization [2].

Target: 4-(2-Methoxyphenyl)oxazole
Substitute: 2- or 5-substituted isomers
Positional isomerism may shift electronic structure and basicity profile, altering target engagement behavior.
SAR profiles are not interchangeable; each isomer occupies distinct chemical space with non-overlapping optimization potential.

Quantitative Evidence for Differentiating 4-(2-Methoxyphenyl)oxazole (CAS 1126636-29-0)


Regioisomeric Differentiation: Impact of Substitution Position on Oxazole Basicity

The substitution position of the phenyl group on the oxazole ring is a critical differentiator. Quantum chemical and physical chemistry studies show that a phenyl group at the 4-position of 1,3-oxazole exerts a distinct electronic effect compared to its 2- and 5-substituted analogs. This directly impacts the molecule's basicity constant (pKa) and its behavior in protonation and hydrogen-bonding interactions [1].

Regioisomeric Basicity
Reported
4-substituted vs 2-/5-substituted phenyloxazoles: distinct effects on electronic structure and basicity constants reported
Substitution position influences protonation and hydrogen-bonding, key for target interaction studies
Quantitative pKa values not disclosed; source review recommended
Medicinal Chemistry Physical Organic Chemistry Structure-Activity Relationship

Class-Level Evidence: Enhanced Therapeutic Efficacy of Methoxyphenyl-Substituted Oxazoles

According to a 2026 review on oxazole-based molecules, the inclusion of a methoxyphenyl group on the oxazole scaffold markedly improves therapeutic efficacy relative to reference medications [1]. While 4-(2-methoxyphenyl)oxazole itself lacks specific quantitative data, this SAR trend, based on analysis of multiple oxazole derivatives, provides a class-level rationale for its potential value over non-substituted or less-substituted analogs. The 2-methoxy substitution is specifically noted as a beneficial modification [1].

Methoxyphenyl SAR Trend
Class-level
Class-level SAR: methoxyphenyl substitution on oxazole linked to enhanced bioactivity relative to reference medications (2026 review)
Trend supports scaffold selection for medicinal chemistry campaigns; not specific to 4-isomer alone
Review-based inference; compound-specific validation needed
Drug Discovery Medicinal Chemistry SAR Analysis

Physicochemical Differentiation: Predicted Solubility Profile from In Silico Models

Computational models predict that 4-(2-methoxyphenyl)oxazole has a calculated topological polar surface area (TPSA) of 52.3 Ų and an XLogP value of 1.8 [1]. The TPSA of 52.3 Ų is notably lower than the 70 Ų threshold often associated with good oral bioavailability, and the moderate lipophilicity (XLogP 1.8) suggests a balanced profile for membrane permeability compared to more polar or highly lipophilic analogs. These in silico values are directly comparable to other methoxyphenyl oxazole isomers and can guide selection when experimental data is absent.

Predicted Physicochemical
Data to verify
TPSA 52.3 Ų · XLogP 1.8
In silico profile suggests balanced lipophilicity and polarity for membrane permeability research
Predicted values; experimental solubility/permeability data advised
ADME Prediction Computational Chemistry Formulation Development

Recommended Research Applications for 4-(2-Methoxyphenyl)oxazole (CAS 1126636-29-0) Based on Differentiation Evidence


Medicinal Chemistry: Scaffold for Lead Optimization via Regiospecific Functionalization

As established, the 4-position of the oxazole ring offers a unique electronic environment [1]. This makes 4-(2-Methoxyphenyl)oxazole a specific and non-interchangeable scaffold for medicinal chemistry campaigns. Researchers can leverage the established class-level SAR that methoxyphenyl substitution enhances therapeutic potential [2] and utilize the 2-methoxyphenyl group as a starting point for further derivatization at the unsubstituted 2- and 5-positions of the oxazole core. This compound is ideal for exploring the chemical space around 4-substituted oxazoles in the pursuit of novel anticancer or anti-inflammatory agents.

In Silico Modeling and Cheminformatics: Benchmarking and Library Design

The calculated physicochemical properties for 4-(2-Methoxyphenyl)oxazole (XLogP of 1.8 and TPSA of 52.3 Ų) [1] provide a quantitative benchmark for building predictive ADME models. It is a suitable compound for inclusion in focused or diversity-oriented screening libraries where a balance of moderate lipophilicity and polarity is desired. Its specific isomeric form allows for comparative modeling with 2- and 5-substituted analogs to refine computational SAR models predicting the impact of substitution patterns on oxazole basicity and target binding.

Organic Synthesis: A 4-Substituted Oxazole Building Block

The compound serves as a versatile building block in organic synthesis for constructing more complex molecules. The 2-methoxyphenyl group at the 4-position can direct subsequent electrophilic or nucleophilic substitution reactions differently than its 2- or 5-substituted isomers [2]. It is used as a key intermediate in the preparation of novel oxazole derivatives for biological evaluation, including potential IMPDH inhibitors as described in related patents [3].

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization scaffold
Regiospecific 4-substituted oxazole with distinct electronic profile
SAR exploration at unsubstituted 2- and 5-positions for oncology and inflammation research
In silico ADME modeling and library design
Predicted TPSA 52.3 Ų and XLogP 1.8 as benchmark values
Comparative isomer modeling to refine substitution-pattern predictions
Organic synthesis intermediate
4-substituted oxazole with directing methoxyphenyl group
Regioselective derivatization for bioactive molecule construction

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